molecular formula C14H21F2NO4 B2696342 2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid CAS No. 2344685-43-2

2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid

Cat. No.: B2696342
CAS No.: 2344685-43-2
M. Wt: 305.322
InChI Key: SAIIXZXMHCRDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid is a useful research compound. Its molecular formula is C14H21F2NO4 and its molecular weight is 305.322. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Sterically Constrained Amino Acids

Radchenko et al. (2010) explored the synthesis of sterically constrained amino acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These compounds were synthesized through subsequent ring closure, showcasing the potential use of spiro[3.3]heptane scaffolds in developing novel amino acids for applications in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Investigation in Organic Electronics

The study by Fengyu Zhang and A. Kahn (2018) on the high electron affinity molecular dopant F6‐TCNNQ for hole‐transport materials introduces a framework for the utilization of spiro compounds in enhancing the conductivity and efficiency of organic electronic devices. This research emphasizes the importance of molecular design in the development of high-performance materials for electronic applications (Zhang & Kahn, 2018).

Synthesis of Glutamic Acid Analogs

Radchenko et al. (2008) focused on creating a library of isomeric glutamic acid analogs based on the spiro[3.3]heptane skeleton. This study illustrates the versatility of the spiro[3.3]heptane scaffold in synthesizing amino acid analogs for probing the topologies of different glutamate receptors, highlighting its potential in neuroscientific research and drug development (Radchenko, Grygorenko, & Komarov, 2008).

Fluorinated Building Blocks for Medicinal Chemistry

Chernykh et al. (2016) synthesized new amino group-containing building blocks and fluorinated analogs based on the spiro[3.3]heptane motif. The study underscores the significance of three-dimensional shapes and fluorine substitution patterns in medicinal chemistry, demonstrating how spiro[3.3]heptane-based compounds could serve as valuable tools in the design of novel therapeutics (Chernykh et al., 2016).

Properties

IUPAC Name

2,2-difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F2NO4/c1-11(2,3)21-10(20)17-8-13(9(18)19)4-12(5-13)6-14(15,16)7-12/h4-8H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIIXZXMHCRDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC2(C1)CC(C2)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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